2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenoxy group attached to the indole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions. For instance, 4-fluorophenol can react with a suitable leaving group on the indole ring in the presence of a base.
Formylation: The final step involves the formylation of the indole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carboxylic acid
Reduction: 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and other heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its indole and fluorophenoxy moieties. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
- 2-(4-bromophenoxy)-1-methyl-1H-indole-3-carbaldehyde
- 2-(4-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde
Uniqueness
The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde imparts unique electronic and steric properties compared to its analogs. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug design and development. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications.
Biological Activity
2-(4-Fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C₁₆H₁₂FNO₂ and a molecular weight of approximately 269.27 g/mol. It features an indole structure, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry, particularly for its potential applications in oncology and infectious disease treatment due to its unique structural characteristics.
Chemical Structure and Properties
The compound consists of an indole core substituted with a 4-fluorophenoxy group and an aldehyde functional group. The presence of these substituents enhances its chemical reactivity and biological activity. The melting point ranges from 139 to 141 °C, with a predicted boiling point around 413 °C, indicating its stability under various conditions.
Anticancer Properties
Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that indole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that related indole compounds exhibit cytotoxic effects against human lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant antiproliferative activity .
Table 1: Cytotoxicity of Indole Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A549 | 193.93 |
Compound B | MCF-7 | 208.58 |
Compound C | HT-29 | 238.14 |
Antimicrobial Activity
The indole scaffold is also associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves the inhibition of bacterial growth through disruption of essential metabolic pathways .
Table 2: Antimicrobial Efficacy of Indole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound D | E. coli | <100 |
Compound E | S. aureus | <100 |
Compound F | K. pneumoniae | <100 |
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies suggest that the compound may interact with specific cellular targets involved in apoptosis and metabolic regulation.
Interaction Studies
Interaction studies involving this compound highlight its potential to bind to key proteins involved in cancer cell metabolism, such as monocarboxylate transporters (MCTs), which are critical for maintaining the energy balance in cancer cells . Inhibition of MCTs can lead to reduced lactate influx and subsequently impair cancer cell viability.
Case Studies
Recent investigations into the biological activities of related indole derivatives have provided insights into their therapeutic potential:
- Antitumor Activity : A study on a series of indole derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, reinforcing the potential of indole-based compounds in cancer therapy .
- Antimicrobial Resistance : Research on indole derivatives has shown promising results against resistant bacterial strains, suggesting that modifications to the indole core can enhance antimicrobial activity while overcoming resistance mechanisms .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZWWUCCMVYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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